1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Overview
Description
1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, commonly referred to as “APTEE”, is an organic compound that has been studied extensively in the scientific community over the past few decades. This compound has an interesting structure and unique properties, which have led to its use in a variety of applications. In
Scientific Research Applications
Antiviral Applications
- COVID-19 Protease Inhibition : A study utilized a related compound, 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one, as a precursor for synthesizing derivatives aimed at inhibiting the main protease of COVID-19. These compounds showed promising docking scores against the COVID-19 main protease, indicating potential antiviral activity (Rashdan et al., 2021).
Applications in Medicinal Chemistry
Drug Core Motif : Derivatives of 1,2,4-triazoles, including those related to the queried compound, are significant in medicinal chemistry. They form the core motif in several clinical drugs treating a range of conditions, such as migraines, cancer, anxiety, and more (Prasad et al., 2021).
Antimicrobial and Antitubercular Activities : Another study synthesized thiazolidinones and Mannich bases of a similar compound, 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, and evaluated them for antimicrobial and antitubercular activities (Dave et al., 2007).
Synthetic Chemistry Applications
Cycloaddition and Transformations : A compound structurally related, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones, was studied for its potential in cycloaddition reactions and transformations, showcasing its versatility in synthetic chemistry (Pokhodylo et al., 2009).
Microwave-Assisted Organic Synthesis : Microwave-assisted synthesis of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives, related to the queried compound, demonstrated advantages in yield and reaction time, highlighting an efficient synthesis method (Haggam, 2016).
Antifungal Applications
- Antifungal Activities : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine, structurally related to the queried compound, showed moderate to high fungicidal activities against several phytopathogens (Bai et al., 2020).
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-7-1-2-12(3-7)8(14)4-13-6-10-5-11-13/h5-7H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEOJAOPJDRICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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